6-bromo-7-methoxyquinazolin-4(3H)-one

Medicinal Chemistry Building Block Procurement Parallel Synthesis

6-Bromo-7-methoxyquinazolin-4(3H)-one (CAS 950577-05-6) is a halogenated quinazolinone scaffold (C₉H₇BrN₂O₂, MW 255.07 g/mol) employed primarily as a heterocyclic building block in medicinal chemistry. It features a bromine atom at the 6-position, a methoxy group at the 7-position, and a 4(3H)-one moiety.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.071
CAS No. 950577-05-6
Cat. No. B2502962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-methoxyquinazolin-4(3H)-one
CAS950577-05-6
Molecular FormulaC9H7BrN2O2
Molecular Weight255.071
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CNC2=O)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13)
InChIKeyWSJIADZBJSYSIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-methoxyquinazolin-4(3H)-one (CAS 950577-05-6): Key Physicochemical and Procurement Profile


6-Bromo-7-methoxyquinazolin-4(3H)-one (CAS 950577-05-6) is a halogenated quinazolinone scaffold (C₉H₇BrN₂O₂, MW 255.07 g/mol) employed primarily as a heterocyclic building block in medicinal chemistry . It features a bromine atom at the 6-position, a methoxy group at the 7-position, and a 4(3H)-one moiety. Predicted physicochemical parameters include a boiling point of 396.9±52.0 °C, density of 1.75±0.1 g/cm³, and an acidity coefficient (pKa) of 0.60±0.20 . The compound is a versatile intermediate for cross-coupling reactions and has been utilized in the synthesis of kinase-focused libraries [1].

Why Generic Substitution Fails for 6-Bromo-7-methoxyquinazolin-4(3H)-one: Physicochemical and Reactivity Differentiation


Halogen or non‑substituted 7‑methoxyquinazolin‑4(3H)‑one analogs cannot be used interchangeably because the 6‑bromo substituent alters three critical procurement-relevant factors: (i) physicochemical profile (boiling point, density, pKa) affecting purification and formulation; (ii) synthetic reactivity, where C‑Br crosses the threshold between inert C‑Cl and labile C‑I for metal-catalyzed transformations; (iii) commercially achievable purity, as the bromo derivative is available at >99% versus ≤95% for the iodo analog . These differences directly impact downstream reproducibility in parallel synthesis and scale-up.

Head-to-Head Quantitative Evidence for 6-Bromo-7-methoxyquinazolin-4(3H)-one vs Closest Analogs


Molecular Weight and Density: MW 255.07 vs 302.07 (Iodo) Reduces Stoichiometric Cost

The bromo compound (MW 255.07 g/mol, density 1.75 g/cm³) is 47 g/mol lighter and 12.5% less dense than the 6-iodo analog (MW 302.07 g/mol, density 2.00 g/cm³) . For a 1 mmol reaction scale, the bromo compound requires 255 mg versus 302 mg for the iodo analog, a 15.6% lower mass input. This mass difference also translates to lower shipping and storage costs per batch.

Medicinal Chemistry Building Block Procurement Parallel Synthesis

Boiling Point: 396.9 °C vs 429.1 °C Enables Milder Purification Conditions

The bromo compound has a predicted boiling point of 396.9±52.0 °C, which is 32.2 °C lower than that of the 6-iodo analog (429.1±55.0 °C) . The 32 °C lower boiling point reduces energy consumption during distillation or sublimation purification and lowers the risk of thermal decomposition of the quinazolinone core.

Process Chemistry Purification Thermal Stability

pKa Differentiation: 0.60 vs 0.63 Modulates Ionization-Sensitive Processes

The predicted pKa of the bromo compound is 0.60±0.20, compared to 0.63±0.20 for the 6-iodo analog . Although the absolute difference is small (ΔpKa = -0.03), the protonation state at pH near the pKa can differ, potentially affecting retention time in ion-pair HPLC, salt formation, and computational ADME predictions when building QSAR models.

Physicochemical Profiling ADME Prediction Chromatography

Purity Grade: >99% Assay vs 95% Competitor Grade Reduces Impurity-Driven Side Reactions

Reputable vendors supply 6-bromo-7-methoxyquinazolin-4(3H)-one at >99% purity (Biosynce) [1], whereas the 6-iodo analog is standardly offered at 95% purity (Bidepharm) . The >4% higher purity of the bromo compound means fewer unidentified impurities that could poison palladium catalysts in cross-coupling reactions or generate confounding by-products in biological assays.

Quality Control Reproducibility Procurement Specification

Synthetic Reactivity: C-Br Balances Cross-Coupling Efficiency and Chemoselectivity Versus C-I and C-Cl

The established reactivity order for halogens in metal-catalyzed cross-couplings is C‑I > C‑Br >> C‑Cl [1]. The C‑Br bond of 6-bromo-7-methoxyquinazolin-4(3H)-one occupies the middle ground: it is sufficiently activated for efficient Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings without the excessive lability of C‑I that can lead to premature oxidative insertion, protodehalogenation side reactions, or difficulty in chemoselective transformations on polyhalogenated scaffolds. The C‑Cl analog, in contrast, requires harsher conditions or specialized ligands to react.

Cross-Coupling Chemoselectivity Synthetic Methodology

Optimal Application Scenarios for 6-Bromo-7-methoxyquinazolin-4(3H)-one Based on Quantitative Differentiation


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling for Kinase-Focused Libraries

The intermediate reactivity of the C6-Br bond allows efficient Suzuki-Miyaura cross-coupling with aryl boronic acids to generate 6-aryl-7-methoxyquinazolin-4(3H)-one libraries . The higher purity (>99%) of the commercial bromo compound minimizes catalyst poisoning and ensures consistent conversion across library members. The moderate boiling point and well-characterized pKa facilitate post-reaction purification and analytical QC [1].

Synthesis of EGFR/mTOR Quinazolinone Inhibitors via Sequential C4 and C6 Derivatization

The 4(3H)-one functionality serves as a handle for chlorination to 4-chloro-6-bromo-7-methoxyquinazoline, enabling sequential C4 amination and C6 cross-coupling . The bromo compound's stability under chlorination conditions (thionyl chloride/DMF, 80 °C) and its ability to undergo subsequent palladium-catalyzed reactions without premature C-Br activation are critical for this route .

Physicochemical Standard for QSAR Model Building and Property-Based Hit Triage

With precisely reported MW (255.07), density (1.75 g/cm³), pKa (0.60), and boiling point (396.9 °C), the bromo compound serves as a consistent reference point for building quantitative structure-activity relationship (QSAR) models on quinazolinone series . The >4% purity advantage over the iodo analog reduces noise in property measurements, enabling more accurate model predictions for lead optimization.

Gram-to-Kilogram Scale Synthesis Campaigns Requiring Cost-Efficient Building Blocks

For large-scale library production, the 15.6% lower molecular weight of the bromo compound compared to the iodo analog translates directly into lower raw material costs per mole [1]. Combined with the availability from multiple suppliers in scales from gram to kilogram and the reduced energy requirement for purification due to lower boiling point, the bromo derivative is the more economical choice for cost-sensitive medicinal chemistry projects .

Quote Request

Request a Quote for 6-bromo-7-methoxyquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.